4-Ethynylphenylacetonitrile
Overview
Description
4-Ethynylphenylacetonitrile, also known as 4-ethynylbenzeneacetonitrile, is an organic compound with the molecular formula C10H7N. It features a benzene ring substituted with an ethynyl group and an acetonitrile group. This compound is slightly soluble in water but more soluble in organic solvents such as alcohol and ether .
Preparation Methods
4-Ethynylphenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of acetylene chloride with phenylacetonitrile in the presence of a base . This reaction typically requires controlled laboratory conditions to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Ethynylphenylacetonitrile participates in several types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki, Heck, and Sonogashira coupling reactions. These reactions typically involve palladium catalysts and are used to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynylphenylacetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the preparation of drug molecules, particularly those requiring a benzene ring with an ethynyl group.
Dyes and Pigments: It is used in the synthesis of dyes and pigments due to its aromatic structure.
Materials Science: It can be used in the development of new materials, including polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-ethynylphenylacetonitrile in chemical reactions typically involves the activation of the ethynyl group, which can participate in various coupling reactions. The benzene ring provides stability and can influence the reactivity of the compound. In biological systems, if applicable, the compound’s mechanism would depend on its interaction with specific molecular targets and pathways, although detailed studies on this aspect are limited.
Comparison with Similar Compounds
4-Ethynylphenylacetonitrile can be compared with other similar compounds such as:
4-Ethynylbenzonitrile: Similar structure but lacks the acetonitrile group.
4-Ethynylbiphenyl: Contains an additional benzene ring.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of the acetonitrile group.
These compounds share the ethynyl group but differ in their additional substituents, which can significantly influence their chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-ethynylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBOLAETAAHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581739 | |
Record name | (4-Ethynylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-90-9 | |
Record name | (4-Ethynylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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